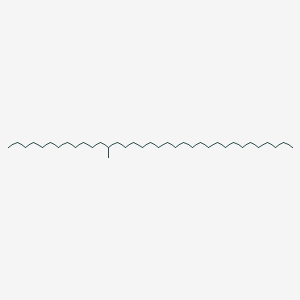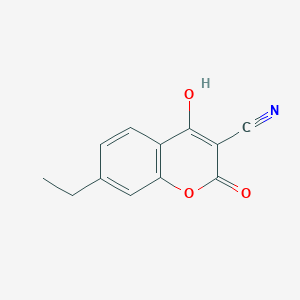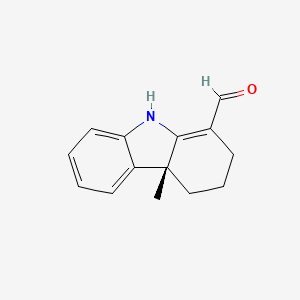
(4AR)-4A-Methyl-3,4,4A,9-tetrahydro-2H-carbazole-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4AR)-4A-Methyl-3,4,4A,9-tetrahydro-2H-carbazole-1-carbaldehyde is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound features a tetrahydrocarbazole core with a methyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4AR)-4A-Methyl-3,4,4A,9-tetrahydro-2H-carbazole-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a nitro precursor followed by cyclization and functional group modifications. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, followed by acid-catalyzed cyclization.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(4AR)-4A-Methyl-3,4,4A,9-tetrahydro-2H-carbazole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4AR)-4A-Methyl-3,4,4A,9-tetrahydro-2H-carbazole-1-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound is studied for its potential pharmacological activities. Carbazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties, and this compound is no exception.
Medicine
In medicinal chemistry, this compound serves as a building block for the synthesis of drug candidates. Its structural features make it a promising scaffold for designing molecules with therapeutic potential.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of (4AR)-4A-Methyl-3,4,4A,9-tetrahydro-2H-carbazole-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbazole core can interact with biological membranes, affecting their function and integrity. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: The parent compound, known for its wide range of biological activities.
1-Methylcarbazole: A methylated derivative with similar properties.
3,6-Dimethylcarbazole: Another methylated derivative with distinct reactivity.
Uniqueness
(4AR)-4A-Methyl-3,4,4A,9-tetrahydro-2H-carbazole-1-carbaldehyde is unique due to its specific functional groups and stereochemistry. The presence of the aldehyde group allows for further chemical modifications, while the tetrahydrocarbazole core provides stability and biological activity. This combination of features makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
57745-51-4 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
(4aR)-4a-methyl-2,3,4,9-tetrahydrocarbazole-1-carbaldehyde |
InChI |
InChI=1S/C14H15NO/c1-14-8-4-5-10(9-16)13(14)15-12-7-3-2-6-11(12)14/h2-3,6-7,9,15H,4-5,8H2,1H3/t14-/m1/s1 |
InChI-Schlüssel |
UEGIZFMVPQTTBI-CQSZACIVSA-N |
Isomerische SMILES |
C[C@]12CCCC(=C1NC3=CC=CC=C23)C=O |
Kanonische SMILES |
CC12CCCC(=C1NC3=CC=CC=C23)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


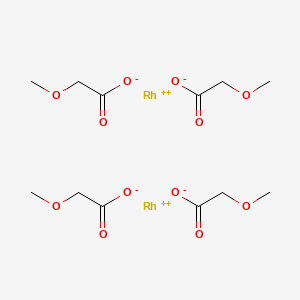
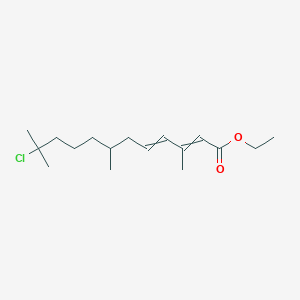
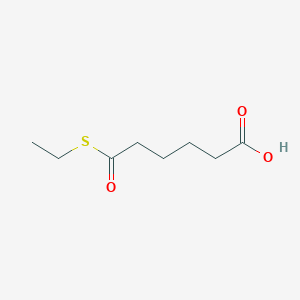


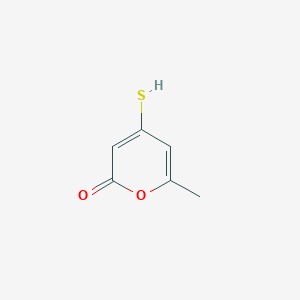
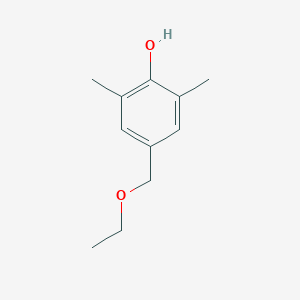
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
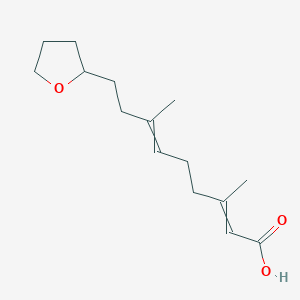
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)

![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
